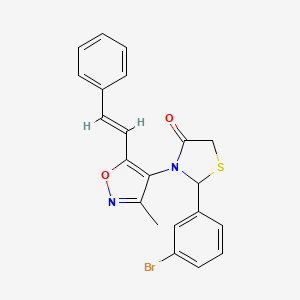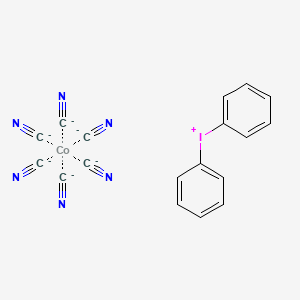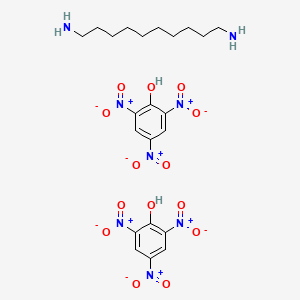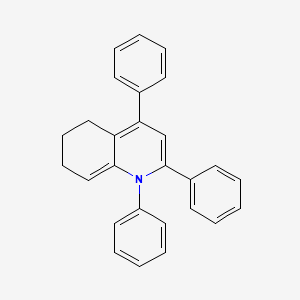![molecular formula C20H20Cl2N2 B14428072 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- CAS No. 82211-91-4](/img/structure/B14428072.png)
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a 2,6-dichlorophenyl group attached to a piperidine ring, which is further connected to the indole nucleus. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For this specific compound, the synthesis may involve the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized by reacting 2,6-dichlorobenzyl chloride with piperidine in the presence of a base.
Attachment of the piperidine ring to the indole nucleus: The piperidine derivative is then reacted with indole-3-carboxaldehyde under reductive amination conditions to form the final product.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form indoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Major products formed from these reactions include indole-3-carboxylic acids, indoline derivatives, and substituted indoles .
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways . Additionally, the compound may inhibit certain enzymes involved in disease progression, such as kinases or proteases .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- can be compared with other similar compounds, such as:
1H-Indole, 3-methyl-:
1H-Indole, 3-ethyl-: This compound has an ethyl group attached to the indole nucleus instead of the piperidine and dichlorophenyl groups.
1H-Indole, 3-carboxaldehyde: This compound has a formyl group attached to the indole nucleus, making it a valuable intermediate in the synthesis of various indole derivatives.
The uniqueness of 1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
82211-91-4 |
|---|---|
Molekularformel |
C20H20Cl2N2 |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C20H20Cl2N2/c21-17-5-3-6-18(22)20(17)14-8-10-24(11-9-14)13-15-12-23-19-7-2-1-4-16(15)19/h1-7,12,14,23H,8-11,13H2 |
InChI-Schlüssel |
YPICVTZBXDBMBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
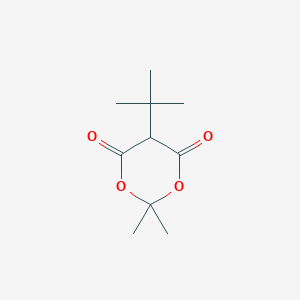

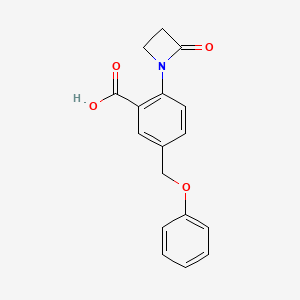
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
